
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is a compound that features an isoindoline-1,3-dione core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with glycine in the presence of triethylamine and toluene as a solvent . Another approach involves the use of 4-aminobenzoic acid and phthalic anhydride in glacial acetic acid, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with γ-aminobutyric acid (GABA) receptors . The compound’s structure allows it to bind with high affinity to these receptors, modulating their activity and exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another compound with an isoindoline-1,3-dione core, used in the synthesis of GABA analogs.
N-isoindoline-1,3-diones: A class of compounds with similar core structures, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to interact with biological targets, such as GABA receptors, further distinguishes it from other similar compounds.
属性
分子式 |
C10H7N3O2 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-5-13-9(14)6-2-1-3-7(12)8(6)10(13)15/h1-3H,5,12H2 |
InChI 键 |
ODUZZDMEBSVVGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


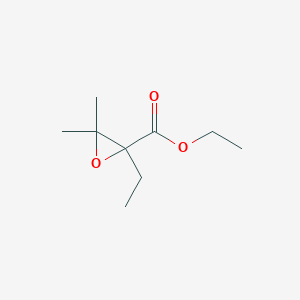
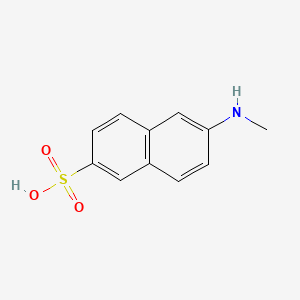
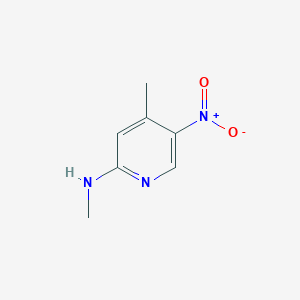
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
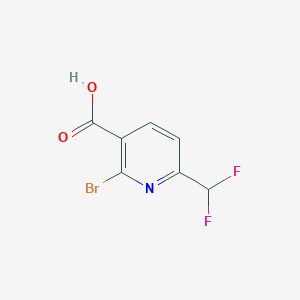
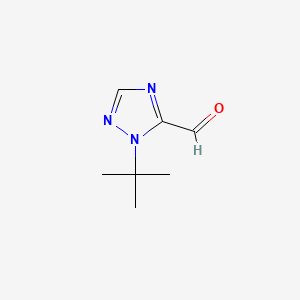
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
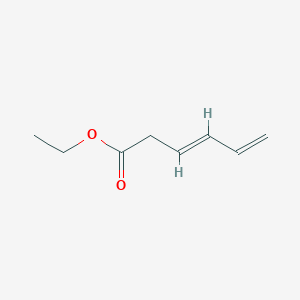
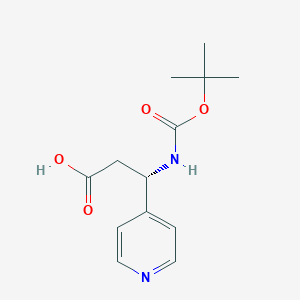
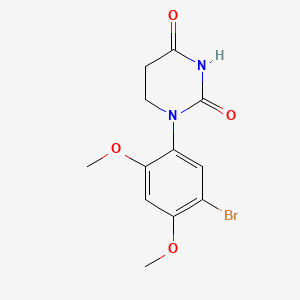
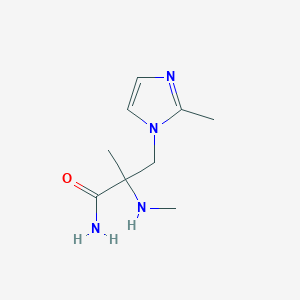

![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
